molecular formula C13H14O5 B1591863 4-[3-(Acryloyloxy)propoxy]benzoic acid CAS No. 245349-46-6

4-[3-(Acryloyloxy)propoxy]benzoic acid

Cat. No. B1591863
M. Wt: 250.25 g/mol
InChI Key: AHBWYWGJQFTBRO-UHFFFAOYSA-N
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Description

4-[3-(Acryloyloxy)propoxy]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₄O₅ . It is also known by its CAS number 245349-46-6 . This compound belongs to the class of benzoic acids and is characterized by an acryloyloxy group attached to a propoxy side chain on the benzene ring. The structure of this compound is shown below:


!Molecular Structure



Synthesis Analysis

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid involves the reaction of a suitable benzoic acid derivative with an acryloyl chloride or acrylate compound. Specific synthetic routes may vary, but the acryloyloxy group is introduced to the benzene ring via nucleophilic substitution or other suitable reactions.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a propoxy side chain and an acryloyloxy group. The acryloyloxy group imparts reactivity and potential for polymerization. The precise arrangement of atoms and bond angles can be explored using computational methods and spectroscopic techniques.



Chemical Reactions Analysis

4-[3-(Acryloyloxy)propoxy]benzoic acid can participate in various chemical reactions:



  • Hydrolysis : The ester linkage between the acryloyloxy group and the propoxy side chain can be hydrolyzed under acidic or basic conditions.

  • Polymerization : Due to the acryloyloxy group, this compound can undergo radical polymerization to form polymers with potential applications in coatings, adhesives, or drug delivery systems.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 4-[3-(Acryloyloxy)propoxy]benzoic acid is not readily available in the literature.

  • Solubility : It is likely soluble in organic solvents due to the acryloyloxy group.

  • Stability : The compound should be stored sealed in a dry environment at temperatures between 2°C and 8°C.


Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Polymeric Liquid Crystals : 4-[3-(Acryloyloxy)propoxy]benzoic acid serves as an important intermediate in the synthesis of side-chain ligands for polymeric liquid crystals. This is evident from the study of its structural properties, which contribute to its application in liquid crystal technology (Muhammad et al., 2008).

  • Liquid Crystal Polymers Synthesis : The compound has been used in the synthesis of liquid crystalline polymers with cross-linked network structures, demonstrating its utility in creating materials with unique phase behavior and textures (Saminathan & Pillai, 2000).

Photophysical Properties

  • Influence on Luminescent Properties : Derivatives of 4-[3-(Acryloyloxy)propoxy]benzoic acid have been studied for their influence on the luminescent properties of lanthanide coordination compounds, indicating its potential in the development of new materials with specific photophysical characteristics (Sivakumar et al., 2010).

  • Optical and Thermal Properties : The compound's derivatives have been involved in studies focusing on their optical and thermal properties, further confirming its relevance in the field of materials science, particularly in the synthesis of substances with distinct optical behaviors (Qi, 2008).

Biological Properties

  • Potential in Antibacterial Applications : Research into novel hybrid derivatives of benzoic acid, including 4-[3-(Acryloyloxy)propoxy]benzoic acid, has shown promising antibacterial activity, suggesting potential applications in the development of new antibacterial agents (Satpute et al., 2018).

Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards. However, standard safety precautions (such as wearing appropriate protective gear) should be followed during handling.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Research avenues for 4-[3-(Acryloyloxy)propoxy]benzoic acid include:



  • Biological Activity : Investigate potential biological activities, such as antimicrobial or anti-inflammatory properties.

  • Polymer Applications : Explore its use in polymer science and materials engineering.


properties

IUPAC Name

4-(3-prop-2-enoyloxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBWYWGJQFTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595041
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Acryloyloxy)propoxy]benzoic acid

CAS RN

245349-46-6
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Rajasekhar, PV Babu, J Gopinath… - Journal of Applied …, 2017 - Wiley Online Library
ABA‐type amphiphilic triblock copolymers (TBCs) were synthesized by a reversible addition fragmentation chain transfer (RAFT) process with a telechelic polystyrene macro‐RAFT …
Number of citations: 20 onlinelibrary.wiley.com
M Del Pozo, C Delaney, CWM Bastiaansen… - ACS …, 2020 - ACS Publications
With the advent of direct laser writing using two-photon polymerization, the generation of high-resolution three-dimensional microstructures has increased dramatically. However, the …
Number of citations: 87 pubs.acs.org
RCP Verpaalen, MG Debije… - Journal of Materials …, 2018 - pubs.rsc.org
A facile method is presented that generates humidity-driven helical twisting in thin, oriented polyamide 6 (PA6) films by spray-coating of a chiral nematic liquid crystal followed by …
Number of citations: 56 pubs.rsc.org
VK Baliyan, D Lee, J Yang, VP Panov, JK Song - Liquid Crystals, 2022 - Taylor & Francis
Optical vortex beams have attracted significant research interest owing to their potential for application in optical communication and imaging. In this study, we demonstrated devices …
Number of citations: 2 www.tandfonline.com
W Feng, A Pal, T Wang, Z Ren, Y Yan… - Advanced functional …, 2023 - Wiley Online Library
Structural colorful cholesterics show impressive susceptibility to external stimulation, leading to applications in electro/mechano‐chromic devices. However, out‐of‐plane actuation of …
Number of citations: 7 onlinelibrary.wiley.com
EH Bae, C Kim, I Son, CH Cho, C Min, T Kang… - Macromolecular …, 2017 - Springer
New photoreactive vertical alignment layers have been fabricated by spin coating the mixtures of polyimide (PI) and bi-functional monomers on the indium tin oxide substrate. Post …
Number of citations: 4 link.springer.com
A Karausta, C Kocaman, E Bukusoglu - Journal of Molecular Liquids, 2021 - Elsevier
Formation and positioning of the topological defects within liquid crystalline (LC) medium confined into microwells were shown to critically effect the shapes and symmetry of the …
Number of citations: 3 www.sciencedirect.com
V Montes‐García, P Samorì - Advanced Materials, 2023 - Wiley Online Library
Precise monitoring of the humidity level is important for the living comfort and for many applications in various industrial sectors. Humidity sensors have thus become one among the …
Number of citations: 3 onlinelibrary.wiley.com

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